molecular formula C14H13N3O4 B5780597 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide

4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide

Cat. No. B5780597
M. Wt: 287.27 g/mol
InChI Key: NEMGNNYADPNHDC-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamides and has a molecular formula of C16H14N4O4.

Scientific Research Applications

4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to act as a selective inhibitor of the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In cancer research, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for the development of anticancer drugs. In drug discovery, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been used as a lead compound for the design and synthesis of novel benzamide derivatives with improved pharmacological properties.

Mechanism of Action

4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In the brain, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide increases dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. In cancer cells, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide induces apoptosis, which leads to cell death and inhibits the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. Another advantage is its potential applications in cancer research and drug discovery. However, one limitation of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other dopamine transporter inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide. One direction is the development of novel benzamide derivatives with improved pharmacological properties for the treatment of neurological disorders and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide on dopamine transport and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in vivo and its potential applications in clinical settings.

Synthesis Methods

4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide.

properties

IUPAC Name

4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-13-3-2-11(8-12(13)17(19)20)14(18)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMGNNYADPNHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide

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